molecular formula C13H23NO4 B2569949 (S)-2-(Boc-amino)oct-7-enoic acid CAS No. 552335-71-4

(S)-2-(Boc-amino)oct-7-enoic acid

Cat. No.: B2569949
CAS No.: 552335-71-4
M. Wt: 257.33
InChI Key: LFGCDZGIEOJPMD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Boc-amino)oct-7-enoic acid (CAS 552335-71-4) is a chiral, Boc-protected amino acid featuring a terminal alkene in its side chain. With the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . The tert-butoxycarbonyl (Boc) protecting group effectively shields the amine functionality, allowing for selective reactions at the carboxylic acid and the oct-7-enoic acid chain. The terminal alkene group is a key synthetic handle, enabling further chemical modifications through reactions such as cross-metathesis or hydrofunctionalization to create more complex molecular architectures. This makes the compound particularly valuable for the synthesis of novel peptide analogs and the structural diversification of bioactive molecules . In research applications, this compound and its structural analogs have demonstrated significant value in cardiovascular research. Stable synthetic analogs of epoxyeicosatrienoic acids (EETs), which are crucial signaling molecules in blood pressure regulation, have been developed using similar backbone structures. These analogs are designed to resist metabolic degradation and have shown promising blood pressure-lowering effects in preclinical studies of hypertension, highlighting the potential of this chemical class in developing therapies for cardiovascular diseases . The presence of the Boc-group ensures stability during synthesis and simplifies purification steps. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGCDZGIEOJPMD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of S 2 Boc Amino Oct 7 Enoic Acid

Olefin Metathesis Reactions Involving the Terminal Alkene

The terminal double bond of (S)-2-(Boc-amino)oct-7-enoic acid is a prime site for olefin metathesis, a powerful carbon-carbon bond-forming reaction. This strategy has been widely employed to synthesize a variety of cyclic and acyclic structures.

Ring-closing metathesis (RCM) is a prominent application of olefin metathesis that utilizes a diene substrate to form a cyclic alkene and a small volatile byproduct, typically ethylene. wikipedia.org This reaction is particularly useful for the synthesis of 5- to 30-membered rings. organic-chemistry.org In the context of this compound, RCM is often employed in the synthesis of cyclic peptides and peptidomimetics. These cyclic structures can exhibit enhanced metabolic stability and conformational rigidity, which are desirable properties for therapeutic agents. nih.gov

The success of RCM is influenced by several factors, including the choice of catalyst and the substrate's conformational predisposition. Grubbs' and Hoveyda-Grubbs' ruthenium-based catalysts are commonly used due to their tolerance of various functional groups. organic-chemistry.orgnih.gov The stereochemistry of the peptide backbone can also play a crucial role in the efficiency of the cyclization reaction. For instance, studies have shown that certain peptide sequences can pre-organize the substrate into a conformation that facilitates the RCM reaction, leading to higher yields and stereoselectivity. nih.gov

Table 1: Examples of Ring-Closing Metathesis Reactions

Catalyst Substrate Type Product Ring Size Yield (%) Reference
Grubbs' 2nd Gen. Di-allylic peptide 13-membered 67 wikipedia.org
Hoveyda-Grubbs' 2nd Gen. Di-allylic peptide 7-membered 87 wikipedia.org

Cross-metathesis (CM) involves the reaction of two different alkenes to generate a new alkene product with exchanged substituents. This reaction is a powerful tool for elongating the carbon chain of this compound and introducing diverse functional groups. By reacting the terminal alkene with a variety of olefin partners, a wide array of modified amino acid derivatives can be synthesized. The choice of catalyst and reaction conditions is critical to control the selectivity of the reaction and minimize the formation of homodimerized byproducts.

More intricate molecular scaffolds can be constructed using tandem metathesis sequences, which involve multiple metathesis reactions in a single pot. For example, a ring-closing metathesis/cross-metathesis (RCM/CM) sequence can be employed to first form a cyclic structure and then introduce further modifications. These advanced strategies open up possibilities for the synthesis of complex natural products and other architecturally challenging molecules.

Functionalization of the Carboxylic Acid Group in this compound

The carboxylic acid moiety of this compound is another key site for chemical modification, allowing for the formation of various derivatives with diverse applications.

The carboxylic acid can be readily converted into esters and amides through standard coupling reactions. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or a coupling agent. Amide bond formation, including the creation of peptidic linkages, is a cornerstone of peptide synthesis. This transformation is generally accomplished using coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) to activate the carboxylic acid for nucleophilic attack by an amine. These methods have been utilized in the synthesis of various amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. nih.gov

The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting amino alcohol is a versatile intermediate that can undergo further transformations. For instance, the primary alcohol can be oxidized back to an aldehyde or carboxylic acid under controlled conditions, providing access to a different set of functionalized amino acid derivatives. These transformations have been employed in the synthesis of various inhibitors, including those targeting phospholipase A2. nih.gov

Transformations of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. organic-chemistry.org These characteristics allow for the selective deprotection and subsequent functionalization of the amino group in this compound.

Selective Deprotection and Subsequent Amine Alkylation or Acylation

The primary transformation of the Boc-protected amine involves its deprotection to reveal the free amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk The use of acidic conditions allows for the selective removal of the Boc group while keeping the carboxylic acid and the terminal alkene functionalities intact.

Once deprotected, the resulting free amine of (S)-2-amino-oct-7-enoic acid can undergo a variety of subsequent reactions.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. Reductive amination is another common method for N-alkylation. nih.gov

N-Acylation: The amine can be acylated using acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. Peptide coupling reagents can also be employed to form amide bonds with other amino acids or carboxylic acids. nih.gov

Table 1: Representative Reactions of the Amine Functionality

Transformation Reagents and Conditions Product Type
Boc Deprotection Trifluoroacetic acid (TFA), Dichloromethane (DCM) Primary Amine Salt
N-Alkylation Alkyl halide, Base (e.g., K2CO3, Et3N) Secondary Amine
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine) Amide

Interconversion to Other Carbamate or Amide Protecting Groups

While the Boc group is versatile, synthetic strategies may require its replacement with an alternative protecting group. Following the deprotection of the Boc group, the newly formed free amine can be protected with a different group. For instance, reaction with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate would yield the corresponding Fmoc-protected amino acid. This orthogonal protecting group strategy is common in solid-phase peptide synthesis, where the Fmoc group is cleaved under basic conditions, while the Boc group is stable. organic-chemistry.org

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The terminal double bond in this compound is susceptible to a variety of addition reactions, allowing for further functionalization of the molecule's side chain.

Hydroboration-Oxidation and Halogenation Reactions

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene. Treatment of this compound with a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base, yields the corresponding terminal alcohol, (S)-2-(Boc-amino)-8-hydroxyoctanoic acid. This transformation is highly regioselective for the terminal carbon of the alkene. nih.gov

Halogenation: The terminal alkene can undergo electrophilic addition with halogens (e.g., Br2, I2) or haloamine sources. nih.gov For instance, reaction with bromine would yield the corresponding dibromo derivative. Halogenation can also be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light for allylic bromination, or under ionic conditions for addition to the double bond.

Table 2: Representative Reactions of the Alkene Functionality

Transformation Reagents and Conditions Product Type
Hydroboration-Oxidation 1. BH3·THF; 2. H2O2, NaOH Primary Alcohol
Bromination Br2, CCl4 Vicinal Dibromide
Iodocyclization I2, NaHCO3 Iodinated Lactone

Applications of S 2 Boc Amino Oct 7 Enoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptidomimetics and Modified Peptide Architectures

The development of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a major focus in medicinal chemistry. nih.gov Peptidomimetics often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. sigmaaldrich.comnih.gov (S)-2-(Boc-amino)oct-7-enoic acid is a key component in the synthesis of a specific class of peptidomimetics known as "stapled peptides." peptide.comnih.gov

In this approach, two olefin-containing amino acid residues, such as this compound, are incorporated into a peptide sequence at specific positions (e.g., i and i+4 or i and i+7). The terminal olefins of these residues are then cross-linked via a ring-closing metathesis (RCM) reaction, typically using a Grubbs catalyst. peptide.comamazonaws.com This creates a hydrocarbon "staple" that locks the peptide into a specific conformation, often an α-helix. peptide.comnih.gov This conformational stabilization can lead to increased binding affinity for the target protein and enhanced proteolytic resistance. cpcscientific.com

Table 1: Application in Stapled Peptides

Feature Description
Technique Ring-Closing Metathesis (RCM) researchgate.netnih.gov
Precursors Peptides containing two olefinic amino acids (e.g., this compound) peptide.com
Resulting Structure Hydrocarbon-stapled peptide with a constrained conformation nih.gov

| Advantages | Increased helicity, proteolytic resistance, and cell permeability cpcscientific.com |

Use in the Synthesis of Conformationally Restricted Unnatural Amino Acids

The conformational flexibility of peptides can be a drawback in drug design. By incorporating conformationally restricted unnatural amino acids, it is possible to pre-organize a peptide into its bioactive conformation, leading to higher potency and selectivity. lifechemicals.comnih.gov The terminal olefin of this compound makes it an excellent precursor for the synthesis of such constrained systems. documentsdelivered.comnih.gov

Through intramolecular reactions, such as ring-closing metathesis, the linear side chain of this compound can be cyclized to form various cyclic amino acid derivatives. The size of the resulting ring can be controlled by the length of the tether and the reaction conditions, allowing for the synthesis of a diverse range of conformationally restricted amino acids. These novel building blocks can then be incorporated into peptides to fine-tune their three-dimensional structure and biological activity. lifechemicals.com

Precursor for the Construction of Macrocyclic Scaffolds

Macrocycles are a prominent feature in many biologically active natural products and pharmaceuticals. The construction of these large ring systems is a significant challenge in organic synthesis. This compound serves as a valuable precursor for the synthesis of peptide-based macrocycles. researchgate.net

The terminal olefin in its side chain provides a reactive handle for macrocyclization reactions. When incorporated into a linear peptide precursor, the olefin can participate in ring-closing metathesis with another olefin-containing residue within the same molecule. This strategy has been successfully employed in the synthesis of various macrocyclic peptides, where the resulting hydrocarbon bridge imparts conformational constraint and can enhance biological activity. researchgate.netnih.gov

A notable example is in the synthetic studies towards microsporin B, an anticancer agent. ubc.ca A derivative of this compound was synthesized as a key precursor to an unusual amino acid residue within the macrocyclic structure of microsporin B. ubc.ca

Role in the Total Synthesis of Complex Natural Products and Analogs

The unique structural features of this compound make it a useful building block in the total synthesis of complex natural products and their analogs. Its chirality and functional handles allow for the stereocontrolled introduction of key structural motifs.

As mentioned previously, a derivative of this amino acid was a key intermediate in the planned total synthesis of microsporin B, a cyclic tetrapeptide with cytotoxic activity. ubc.ca The synthesis of this precursor highlights the utility of this compound in accessing the complex and often unusual amino acid residues found in natural products. The ability to synthesize such precursors is crucial for confirming the structure of natural products, exploring their biological activity, and developing novel analogs with improved therapeutic properties.

Design and Synthesis of Novel Chemical Probes and Ligands for Biological Research

Chemical probes and ligands are essential tools for studying biological processes. The terminal olefin of this compound offers a site for bioorthogonal conjugation, allowing for the attachment of fluorescent dyes, affinity tags, or other reporter molecules. nih.gov

For instance, the olefin can undergo thiol-ene coupling, a highly efficient and selective reaction that can be performed under physiological conditions. nih.gov This allows for the site-specific labeling of peptides and proteins containing this unnatural amino acid. Such labeled biomolecules are invaluable for a wide range of applications, including fluorescence microscopy, pull-down assays, and in vivo imaging.

Furthermore, by using this building block to create conformationally constrained peptides, researchers can design highly selective ligands for specific protein targets. These ligands can be used to probe protein-protein interactions or to act as agonists or antagonists of receptor function, thereby elucidating complex biological pathways. lifechemicals.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Microsporin B
(S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid
Grubbs catalyst
Thiol
Fluorescent dyes

Analytical and Spectroscopic Characterization Methodologies for Research on S 2 Boc Amino Oct 7 Enoic Acid

Determination of Enantiomeric Excess and Chiral Purity (e.g., Chiral HPLC, GC, NMR with Chiral Shift Reagents)

The determination of enantiomeric excess (e.e.) is critical to verify the stereochemical purity of (S)-2-(Boc-amino)oct-7-enoic acid. Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for this analysis.

Chiral HPLC: This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For N-protected amino acids like the subject compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.govsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, like those utilizing teicoplanin, are also an excellent choice due to their multimodal capabilities, allowing for separations in normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.comsigmaaldrich.com A typical method would involve dissolving the analyte in a suitable organic solvent and injecting it into the HPLC system. The separation of the (S) and (R) enantiomers is monitored by a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Method for this compound

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Temperature 25 °C
Expected Elution The (R)-enantiomer typically elutes before the (S)-enantiomer on this type of CSP.

Gas Chromatography (GC): Chiral GC can also be employed, often requiring derivatization of the carboxylic acid to a more volatile ester, for instance, a methyl or ethyl ester. The derivatized enantiomers are then separated on a chiral GC column.

NMR with Chiral Shift Reagents: While less common for routine e.e. determination than HPLC, NMR spectroscopy in the presence of chiral shift reagents (e.g., lanthanide complexes) can be used. These reagents form diastereomeric complexes with the enantiomers, inducing chemical shift differences (non-equivalence) in the resulting spectra, allowing for the quantification of each enantiomer.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D-NMR, NOESY for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to confirm the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include those for the vinyl protons of the terminal alkene, the α-proton, the methylene (B1212753) protons of the alkyl chain, and the characteristic singlet for the tert-butyl group of the Boc protecting group.

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments. Expected signals include those for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the double bond, the α-carbon, the carbons of the alkyl chain, and the quaternary and methyl carbons of the Boc group.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, confirming the connectivity of the alkyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate the proton signals with their directly attached carbons and with carbons over two or three bonds, respectively, providing a complete picture of the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is crucial for confirming stereochemistry by detecting through-space interactions between protons that are in close proximity. For this compound, NOESY can help to confirm the spatial relationships between the α-proton and the side chain protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(O)OH 10-12 (broad s)~175
CH-NHBoc ~4.3 (m)~53
NH ~5.0 (d)-
-CH₂-CH=CH₂ ~2.1 (q)~33
-CH=CH₂ ~5.8 (m)~138
-CH=CH₂ ~5.0 (m)~115
Alkyl CH₂ 1.3-1.7 (m)25-35
Boc C(CH₃)₃ ~1.45 (s)~80
Boc C(CH₃)₃ -~28
Boc C=O -~155

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary species observed.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule, which can provide further structural confirmation. A characteristic fragmentation of Boc-protected amino acids is the loss of the Boc group or parts of it, such as isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). nih.govacdlabs.com

Table 3: Predicted ESI-MS Data for this compound (C₁₃H₂₃NO₄)

Ion Predicted m/z
[M+H]⁺ 258.1700
[M+Na]⁺ 280.1519
[M-H]⁻ 256.1554
[M+H-C₄H₈]⁺ 202.0917
[M+H-Boc]⁺ 158.1226

X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. Since obtaining suitable single crystals of the parent carboxylic acid can be challenging, it is common practice to prepare a derivative. For instance, the carboxylic acid can be reacted with a heavy atom-containing reagent or a chiral auxiliary to facilitate crystallization and the determination of the absolute configuration using anomalous dispersion methods. The resulting crystal structure would unambiguously confirm the (S)-configuration at the α-carbon. researchgate.netresearchgate.net

Future Research Perspectives and Emerging Applications of S 2 Boc Amino Oct 7 Enoic Acid

(S)-2-(Boc-amino)oct-7-enoic acid is a chiral building block that holds significant promise for a variety of applications in chemistry and materials science. Its unique structure, featuring a protected amino group, a carboxylic acid, and a terminal alkene, makes it a versatile tool for synthetic chemists. The future of this compound lies in the development of more efficient synthetic methods, its application in novel materials and bioconjugates, and a deeper understanding of its chemical behavior through computational studies.

Q & A

Basic: What are the standard synthetic protocols for (S)-2-(Boc-amino)oct-7-enoic acid?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions during coupling steps. The carboxylic acid moiety is activated using reagents like HOBt/DCC or EDCI for peptide bond formation. Post-synthesis, intermediates are purified via column chromatography, and the final product is characterized using 1^1H NMR, 13^13C NMR, and mass spectrometry (MS) to confirm identity and purity . For reproducibility, detailed experimental procedures (e.g., solvent systems, reaction temperatures) should be documented in the main manuscript or supplementary materials .

Basic: How should researchers characterize the stereochemical integrity and purity of this compound?

Methodological Answer:
Stereochemical purity is validated using chiral HPLC with a cellulose-based column to resolve enantiomers. Absolute configuration is confirmed via optical rotation measurements and comparison with literature values. Purity is assessed using reverse-phase HPLC (>95% purity threshold) and 1^1H NMR integration for residual solvent peaks. For novel derivatives, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) are mandatory to establish structural integrity .

Advanced: How can researchers optimize reaction yields during Boc protection or deprotection steps?

Methodological Answer:
Low yields in Boc protection often arise from steric hindrance or moisture sensitivity. Strategies include:

  • Using anhydrous solvents (e.g., DMF, THF) under inert gas (N2_2/Ar).
  • Catalytic DMAP to accelerate Boc activation.
  • Monitoring reaction progress via TLC or LC-MS to terminate reactions at optimal conversion.
    Deprotection with TFA may require scavengers (e.g., triisopropylsilane) to prevent side reactions. Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Advanced: How to resolve contradictions in reported enantiomeric excess (ee) values across studies?

Methodological Answer:
Discrepancies in ee measurements may stem from analytical method variability (e.g., column batch differences in chiral HPLC) or racemization during synthesis. To address this:

  • Cross-validate ee using complementary techniques (e.g., chiral HPLC, circular dichroism, and Mosher ester analysis).
  • Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, low temperature).
  • Conduct meta-analyses of published data to identify methodological outliers, such as inadequate quenching of reactive intermediates .

Advanced: What strategies mitigate olefin isomerization during synthesis or storage?

Methodological Answer:
The oct-7-enoic acid moiety is prone to isomerization under acidic/basic conditions or UV exposure. Mitigation strategies include:

  • Storing the compound in amber vials at -20°C under inert gas.
  • Avoiding prolonged exposure to strong acids/bases during Boc deprotection.
  • Monitoring isomerization via 1^1H NMR (vinyl proton splitting patterns) or GC-MS. For kinetic studies, low-temperature reactions (<0°C) and radical inhibitors (e.g., BHT) can stabilize the double bond .

Basic: What are the primary applications of this compound in peptide research?

Methodological Answer:
This compound serves as a non-natural amino acid building block in peptide synthesis, enabling the introduction of hydrophobic side chains and alkene handles for click chemistry. It is particularly valuable for synthesizing constrained peptides via ring-closing metathesis (RCM). Researchers should validate incorporation efficiency via Edman degradation or MS/MS sequencing .

Advanced: How to design experiments assessing the compound’s stability under physiological conditions?

Methodological Answer:
Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic exposure (e.g., peptidases). Use LC-MS to monitor degradation products over time. For in vitro assays, incorporate protease inhibitors and control for oxidation (e.g., add antioxidants like glutathione). Data interpretation must account for matrix effects (e.g., serum proteins) that may alter degradation kinetics .

Advanced: How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:
Contradictions often arise from bioavailability differences or metabolic instability. Solutions include:

  • Conducting pharmacokinetic (PK) studies to measure plasma half-life and tissue distribution.
  • Modifying the compound with PEGylation or prodrug strategies to enhance stability.
  • Using isotopic labeling (e.g., 13^{13}C) to track metabolic pathways in vivo. Statistical meta-analysis frameworks can harmonize data across studies .

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